REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:14][CH3:15])=[C:4]([N+:11]([O-])=O)[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9]>C(O)C.C(OCC)(=O)C.[Pd].[C]>[NH2:11][C:4]1[CH:5]=[C:6]([F:10])[C:7]([O:8][CH3:9])=[C:2]([F:1])[C:3]=1[O:14][CH3:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=C(C1OC)F)[N+](=O)[O-])OC
|
Name
|
ethanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)OCC
|
Name
|
Pd carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst is collected on a diatomaceous earth pad over a glass frit via filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=C1)F)OC)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |